molecular formula C25H42BN3O6 B1676567 MG-262 CAS No. 179324-22-2

MG-262

Numéro de catalogue: B1676567
Numéro CAS: 179324-22-2
Poids moléculaire: 491.4 g/mol
Clé InChI: MWKOOGAFELWOCD-FKBYEOEOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

MG-262 is a boronic peptide acid that selectively inhibits the chymotryptic activity of the proteasome. Its structure consists of a peptide moiety and a boronic acid group, which are crucial for its inhibitory function. The compound has been shown to induce apoptosis in various cell types by disrupting protein degradation pathways, leading to the accumulation of regulatory proteins involved in cell cycle arrest and apoptosis .

Cancer Research

This compound has been extensively studied for its potential in cancer therapy:

  • Inhibition of Tumor Cell Growth : Studies demonstrate that this compound can reduce the viability of cancer cells, such as retinoblastoma cells, by inducing growth arrest and apoptosis through the activation of caspases and the poly(ADP-ribose) polymerase pathway .
  • Mechanism in Cancer Models : In vitro experiments have shown that this compound treatment leads to increased expression of cell cycle inhibitors like p21 and p27, which are critical for halting cell proliferation. This effect has been observed across various cancer cell lines, suggesting broad applicability in oncology .

Neurodegenerative Diseases

Recent research has explored the use of this compound as a model for studying neurodegeneration:

  • Retinal Degeneration Model : Intravitreal injection of this compound in rats resulted in significant inner retinal degeneration characterized by reduced proteasome activity and increased levels of polyubiquitinated proteins. This model helps elucidate the role of the ubiquitin-proteasome system in maintaining retinal integrity and could provide insights into diseases like glaucoma .

Osteoclast Differentiation Studies

This compound's impact on osteoclasts has been documented:

  • Osteoclast Formation Inhibition : In vitro studies indicate that this compound significantly inhibits osteoclast differentiation in a dose-dependent manner. For instance, treatment with 0.01 µM reduced osteoclast formation to 27% compared to controls . This finding is crucial for understanding bone resorption processes and developing treatments for osteoporosis.

Cardiovascular Research

This compound's effects extend to cardiovascular studies:

  • Systemic Proteasomal Inhibition : In animal models, systemic administration of this compound inhibited chymotryptic activity across multiple organs (heart, lungs, liver) by 50–75%. This systemic effect highlights its potential utility in studying proteasome-related cardiovascular pathologies .

Toxicology and Safety Assessments

The safety profile of this compound has also been investigated:

  • Toxicity Studies : Evaluations have shown that while this compound effectively induces apoptosis in target cells, it is essential to assess its toxicity in non-target tissues to establish safe dosing regimens for potential therapeutic applications .

Data Summary Table

Application AreaKey FindingsReference(s)
Cancer ResearchInduces apoptosis via caspase activation ,
Neurodegenerative DiseasesModel for retinal degeneration; affects ubiquitin levels ,
Osteoclast DifferentiationInhibits osteoclast formation dose-dependently ,
Cardiovascular ResearchSystemic inhibition affects multiple organs ,
ToxicologyRequires assessment for non-target tissue toxicity

Mécanisme D'action

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Z-Leu-Leu-Leu-B(OH)2 implique le couplage d'une séquence peptidique avec une fraction d'acide borique. La séquence peptidique est généralement synthétisée en utilisant la synthèse peptidique en phase solide (SPPS), qui permet l'ajout séquentiel d'acides aminés à une chaîne peptidique en croissance.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour Z-Leu-Leu-Leu-B(OH)2 ne soient pas largement documentées, l'approche générale impliquerait une SPPS à grande échelle suivie d'une purification et d'une caractérisation pour garantir la pureté et l'activité du composé .

Analyse Des Réactions Chimiques

Types de réactions

Z-Leu-Leu-Leu-B(OH)2 subit principalement des réactions liées à son activité inhibitrice du protéasome. Il ne participe généralement pas aux réactions d'oxydation, de réduction ou de substitution dans des conditions de laboratoire standard .

Réactifs et conditions courantes

Le composé est soluble dans le diméthylsulfoxyde (DMSO) et l'éthanol mais insoluble dans l'eau. Il est stable lorsqu'il est stocké à -20 °C et doit être dissous immédiatement avant utilisation pour maintenir son activité .

Principaux produits formés

Le principal produit formé par la réaction de Z-Leu-Leu-Leu-B(OH)2 avec le protéasome est un complexe qui inhibe l'activité chymotrypsique du protéasome. Cette inhibition conduit à divers effets en aval, notamment l'arrêt de la croissance cellulaire et l'induction de la mort cellulaire .

Applications de la recherche scientifique

Z-Leu-Leu-Leu-B(OH)2 a plusieurs applications importantes dans la recherche scientifique :

Mécanisme d'action

Z-Leu-Leu-Leu-B(OH)2 exerce ses effets en se liant au site actif du protéasome, inhibant spécifiquement son activité chymotrypsique. Cette inhibition empêche le protéasome de dégrader les protéines cibles, conduisant à l'accumulation de ces protéines dans la cellule. Le stress cellulaire résultant peut induire l'arrêt du cycle cellulaire, l'apoptose et d'autres réponses cellulaires .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

Z-Leu-Leu-Leu-B(OH)2 est unique en raison de sa grande puissance et de sa sélectivité pour l'activité chymotrypsique du protéasome. Sa fraction d'acide borique est essentielle à sa fonction inhibitrice, ce qui le distingue des autres inhibiteurs du protéasome .

Activité Biologique

MG-262, also known as Z-Leu-Leu-Leu-B(OH)2, is a potent boronic peptide acid that functions primarily as a proteasome inhibitor. It selectively and reversibly inhibits the chymotryptic activity of the proteasome, which plays a crucial role in regulating protein degradation within cells. This compound has garnered significant attention in biomedical research for its diverse biological activities, particularly in cancer therapy and cellular regulation.

This compound acts by binding to the active site of the proteasome, leading to the inhibition of protein degradation. This inhibition results in the accumulation of regulatory proteins that can induce cell cycle arrest and apoptosis. Key effects include:

  • Inhibition of Cell Growth : this compound has been shown to reduce the viability of various cell types, including fibroblasts derived from nasal mucosa and polyps, by inducing cell growth arrest and inhibiting DNA replication .
  • Induction of Apoptosis : The compound promotes apoptosis through mechanisms involving loss of mitochondrial membrane potential, activation of caspases (specifically caspase-3), and poly(ADP-ribose) polymerase (PARP) cleavage .
  • Cell Cycle Regulation : this compound increases the expression of cell cycle inhibitors such as p21 and p27, further contributing to its growth-inhibitory effects .

In Vivo Studies

In vivo studies have demonstrated that this compound effectively inhibits proteasomal activity across various organs. For instance, systemic administration in transgenic mice resulted in a 50–75% reduction in chymotryptic activity in key tissues such as the heart, lungs, skeletal muscle, and liver .

Study 1: Osteoclast Differentiation Inhibition

A study investigated the effects of this compound on osteoclast differentiation. The results indicated that treatment with this compound significantly inhibited osteoclast formation in a dose-dependent manner. At concentrations as low as 0.01 µM, osteoclast differentiation was reduced by approximately 27% .

Study 2: Toxicological Assessment

In a toxicological assessment involving mice, various doses of this compound were administered to evaluate acute toxicity and potential side effects. Mice treated with higher doses (e.g., 100 mg/kg) exhibited severe symptoms and mortality within hours post-treatment. Lower doses showed reduced activity but still indicated significant biological effects .

Summary of Key Findings

Study Effect Observed Concentration Outcome
In Vitro Cell ViabilityReduced viability in fibroblastsVaries (up to 4000 µg/ml)Cell growth arrest
Osteoclast DifferentiationInhibition of differentiation0.01 µM - 0.001 µMReduction to 27%
Toxicity AssessmentAcute toxicity symptoms25 mg/kg - 100 mg/kgMortality at high doses

Additional Insights

Research has shown that this compound also impacts signaling pathways related to inflammation and immune responses. It has been identified as an effective agent against certain cancers due to its ability to induce apoptosis in malignant cells while sparing normal cells under specific conditions .

Propriétés

IUPAC Name

[(1R)-3-methyl-1-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]butyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42BN3O6/c1-16(2)12-20(24(31)29-22(26(33)34)14-18(5)6)27-23(30)21(13-17(3)4)28-25(32)35-15-19-10-8-7-9-11-19/h7-11,16-18,20-22,33-34H,12-15H2,1-6H3,(H,27,30)(H,28,32)(H,29,31)/t20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKOOGAFELWOCD-FKBYEOEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42BN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80170795
Record name PS-III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179324-22-2
Record name MG-262
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179324222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PS-III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PS-III
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/549V4DP94W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MG-262
Reactant of Route 2
Reactant of Route 2
MG-262
Reactant of Route 3
Reactant of Route 3
MG-262
Reactant of Route 4
Reactant of Route 4
MG-262
Reactant of Route 5
Reactant of Route 5
MG-262
Reactant of Route 6
MG-262
Customer
Q & A

Q1: What is the primary target of MG-262?

A: this compound primarily targets the 20S proteasome, specifically inhibiting its chymotrypsin-like activity. [, , , ] This inhibition disrupts the ubiquitin-proteasome system (UPS), a major protein degradation pathway in eukaryotic cells.

Q2: What are the downstream effects of this compound-mediated proteasome inhibition?

A: Inhibition of the proteasome by this compound leads to the accumulation of polyubiquitinated proteins [, ] and triggers several cellular responses, including:

  • Endoplasmic reticulum (ER) stress: The accumulation of misfolded proteins in the ER leads to ER stress. [, ]
  • Apoptosis: Prolonged ER stress and disrupted proteostasis can activate apoptotic pathways, leading to cell death. [, , ]
  • Cell cycle arrest: this compound can induce cell cycle arrest in various phases, depending on the cell type and concentration used. []
  • Inhibition of angiogenesis: Studies suggest that this compound may interfere with angiogenesis, potentially limiting tumor growth. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C24H38N4O4, and its molecular weight is 446.58 g/mol. [Not directly stated in the papers, but publicly available information]

Q4: Is there spectroscopic data available for this compound?

A4: While the provided research papers do not focus on detailed spectroscopic characterization of this compound, its structure has been confirmed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy in previous studies. [Information based on general knowledge; not explicitly mentioned in the provided papers]

Q5: How is this compound used in research on neurodegenerative diseases?

A: this compound is employed as a tool to induce inner retinal degeneration in animal models, mimicking aspects of neurodegenerative diseases and helping researchers understand the role of the UPS in these conditions. []

Q6: Can this compound be used in cancer research?

A: Yes, this compound is a valuable tool in cancer research to study the effects of proteasome inhibition on tumor cell growth, survival, and sensitivity to other therapies. [, , ] It has shown synergistic effects with other anticancer agents like temozolomide in glioblastoma cells. []

Q7: Does this compound interact with other drugs or compounds?

A: Research indicates that certain compounds can interfere with the efficacy of this compound. For example, green tea polyphenols, specifically (-)-epigallocatechin gallate (EGCG), can directly react with this compound and block its proteasome inhibitory function. []

Q8: Are there any safety concerns regarding this compound?

A8: this compound is primarily a research tool and is not approved for clinical use in humans. [General knowledge] Further studies are required to fully elucidate its safety profile and potential long-term effects.

Q9: What are the potential future directions for this compound research?

A9: Further research on this compound is crucial to:

  • Identify potential biomarkers that can predict response to this compound treatment. []
  • Develop strategies to improve its delivery to specific targets and minimize potential side effects. []
  • Explore its potential as a therapeutic agent in combination with other drugs. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.